molecular formula C6H5ClN2O3 B1586307 2-Chloro-3-methyl-4-nitropyridine 1-oxide CAS No. 60323-95-7

2-Chloro-3-methyl-4-nitropyridine 1-oxide

Cat. No.: B1586307
CAS No.: 60323-95-7
M. Wt: 188.57 g/mol
InChI Key: HFWNDVWSHMKOQY-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-4-nitropyridine 1-oxide (CAS: 60323-95-7) is a heterocyclic compound featuring a pyridine ring substituted with chloro (−Cl), methyl (−CH₃), and nitro (−NO₂) groups at positions 2, 3, and 4, respectively, along with an N-oxide functional group. It is primarily utilized in industrial and scientific research as a precursor in organic synthesis, pharmaceuticals, agrochemicals, and dyes . While its safety data sheet (SDS) outlines basic handling precautions (e.g., ventilation, protective equipment), detailed toxicological and ecological data remain unspecified .

Properties

IUPAC Name

2-chloro-3-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWNDVWSHMKOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1Cl)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372853
Record name 2-Chloro-3-methyl-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60323-95-7
Record name 2-Chloro-3-methyl-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-chloro-3-methylpyridine followed by oxidation. One common method includes the reaction of 2-chloro-3-methylpyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-chloro-3-methyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative .

Industrial Production Methods

Industrial production methods for 2-Chloro-3-methyl-4-nitropyridine 1-oxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-methyl-4-nitropyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules, thereby affecting their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following compounds share structural similarities with 2-chloro-3-methyl-4-nitropyridine 1-oxide, differing in substituent type, position, or functional groups, which critically influence their physicochemical and reactivity profiles.

2-Chloro-3-fluoro-4-nitropyridine N-Oxide

  • CAS: Not explicitly provided (synonyms include "2-chloro-3-fluoro-4-nitropyridine 1-oxide").
  • Molecular Formula : C₅H₂ClFN₂O₃
  • Molecular Weight : 192.53 g/mol
  • Key Differences :
    • Substitution of the methyl group (−CH₃) at position 3 with fluorine (−F).
    • Higher molecular weight due to fluorine’s atomic mass.
    • Solubility : Insoluble in water, contrasting with the unspecified solubility of the methyl analog .
    • Purity : 95%, slightly lower than the 98% purity reported for 2-chloro-4-nitropyridine 1-oxide (see Table 1) .
  • Applications : Used similarly as an intermediate in organic synthesis and pharmaceuticals. Fluorine’s electronegativity enhances stability and alters reaction kinetics compared to methyl derivatives .

2-Chloro-4-nitropyridine 1-Oxide

  • CAS : 14432-16-7
  • Molecular Formula : C₅H₃ClN₂O₃
  • Molecular Weight : 174.54 g/mol
  • Key Differences: Lacks the methyl group at position 3, reducing steric hindrance. Purity: 98% (GC), indicating high suitability for precision synthesis .
  • Applications : Intermediate in organic syntheses; absence of methyl group may enhance reactivity in nucleophilic substitutions .

2-Chloro-6-methyl-4-nitropyridine 1-Oxide

  • CAS : 40314-84-9
  • Molecular Formula : C₆H₅ClN₂O₃
  • Molecular Weight : 188.57 g/mol
  • Key Differences: Methyl group at position 6 instead of 3, altering electronic distribution. Nitro group at position 4 remains, but steric effects differ due to methyl placement. No data on melting point or solubility, limiting direct comparison .
  • Applications : Likely used in similar synthetic pathways, with positional isomerism influencing regioselectivity in reactions .

3-Chloro-4-methylpyridine 1-Oxide

  • CAS : 52313-60-7
  • Molecular Formula: C₆H₆ClNO
  • Molecular Weight : 143.57 g/mol
  • Key Differences :
    • Nitro group absent; simpler structure with only chloro and methyl substituents.
    • Lower molecular weight and reduced polarity compared to nitro-containing analogs.
    • Likely less reactive in nitration or reduction reactions due to missing nitro functionality .

Critical Insights

  • Substituent Effects : The position and nature of substituents (e.g., −F vs. −CH₃) significantly alter solubility, melting points, and reactivity. Fluorine increases electronegativity, while methyl groups enhance lipophilicity .
  • Functional Group Impact: The nitro group (−NO₂) at position 4 is critical for electrophilic substitution reactions, but its efficacy depends on adjacent substituents’ steric and electronic effects .
  • Data Gaps: Limited physicochemical data (e.g., solubility, toxicity) for many analogs hinder comprehensive safety and application assessments .

Biological Activity

2-Chloro-3-methyl-4-nitropyridine 1-oxide (CAS Number: 60323-95-7) is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms, supported by relevant data and case studies.

  • Molecular Formula : C₆H₅ClN₂O₃
  • Molecular Weight : 188.57 g/mol
  • Physical State : Yellow crystalline solid
  • Solubility : Soluble in organic solvents

The biological activity of 2-Chloro-3-methyl-4-nitropyridine 1-oxide is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects. Additionally, the compound may act as an electrophile, reacting with nucleophilic sites in biomolecules, thereby affecting their function.

Antimicrobial Properties

Research indicates that 2-Chloro-3-methyl-4-nitropyridine 1-oxide exhibits notable antimicrobial activity. It has been investigated for its potential effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro experiments have demonstrated that 2-Chloro-3-methyl-4-nitropyridine 1-oxide can induce cytotoxic effects in various cancer cell lines, including breast and colon cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluating the antimicrobial activity of several nitropyridine derivatives found that 2-Chloro-3-methyl-4-nitropyridine 1-oxide exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Cytotoxicity in Cancer Cells :
    • In a series of experiments conducted on HeLa cells, treatment with varying concentrations of 2-Chloro-3-methyl-4-nitropyridine 1-oxide resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential role as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To highlight the uniqueness and potential advantages of 2-Chloro-3-methyl-4-nitropyridine 1-oxide, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaNotable Features
2-Chloro-4-nitropyridine 1-oxide C₆H₄ClN₂O₃Different substitution pattern
3-Chloro-4-nitropyridine 1-oxide C₆H₄ClN₂O₃Variation in chlorine position
2-Methyl-4-nitropyridine N-oxide C₇H₈N₂O₃Lacks chlorine; different reactivity

The presence of both a chlorine atom and a nitro group on the pyridine ring, along with the unique 1-oxide functionality, imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methyl-4-nitropyridine 1-oxide
Reactant of Route 2
2-Chloro-3-methyl-4-nitropyridine 1-oxide

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